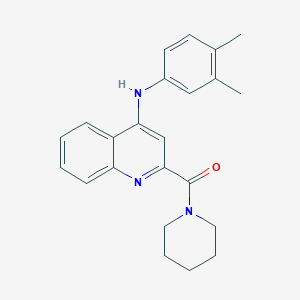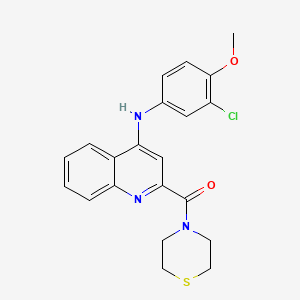![molecular formula C19H23BrN4O2 B6587307 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide CAS No. 1226443-75-9](/img/structure/B6587307.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is a synthetic chemical compound with a complex molecular structure. This compound consists of an azepane ring, a methylpyrimidine moiety, and a bromophenylacetamide group. This combination gives it unique chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide involves several key steps. Typically, the process starts with the formation of the 2-(azepan-1-yl)-6-methylpyrimidine intermediate. This is achieved through the nucleophilic substitution reaction of azepane with 2,6-dichloromethylpyrimidine under reflux conditions in an aprotic solvent like dimethyl sulfoxide.
Next, the intermediate undergoes an O-alkylation reaction with 4-bromophenylacetic acid chloride to form the final product. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
While the synthesis of this compound can be performed on a laboratory scale, industrial production would likely involve optimization of reaction conditions for yield, purity, and cost-effectiveness. Large-scale production would require automated systems for precise control of temperature, pressure, and reagent addition. Purification might involve techniques such as recrystallization or chromatography to ensure the desired product's high purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The azepane ring in the compound can undergo oxidation reactions to form various oxidation products, potentially affecting its pharmacological properties.
Reduction: Reduction of the 4-bromophenyl group to the corresponding phenyl derivative can modify the compound's activity.
Substitution: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, providing derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed
The major products formed from these reactions include oxidized azepane derivatives, reduced phenylacetamide derivatives, and substituted bromophenyl derivatives. Each of these products may exhibit different physical and chemical properties, making them useful for various applications.
科学研究应用
Chemistry
In chemistry, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with desired functionalities.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its azepane and pyrimidine moieties are commonly found in bioactive molecules, suggesting potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use in drug development
Industry
Industrial applications of this compound may include its use as an intermediate in the synthesis of more complex chemicals. Its unique properties could be harnessed to create novel materials or compounds with specific functionalities.
作用机制
The mechanism by which 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to a cascade of biochemical reactions. The azepane and pyrimidine moieties may play crucial roles in these interactions, affecting the compound's binding affinity and specificity.
相似化合物的比较
Comparison with Other Compounds
Compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide stands out due to its unique combination of azepane, pyrimidine, and bromophenylacetamide groups. This combination results in distinct chemical and biological properties not found in other compounds.
List of Similar Compounds
2-(azepan-1-yl)-6-methylpyrimidin-4-ylamine
N-(4-bromophenyl)-2-(2-(1H-pyrazol-1-yl)pyrimidin-4-yloxy)acetamide
2-{[2-(1-piperidinyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry
属性
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMFKCFSNJRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6587224.png)


![3-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6587254.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6587270.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide](/img/structure/B6587276.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B6587280.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B6587287.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587311.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587312.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587313.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6587320.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide](/img/structure/B6587333.png)
